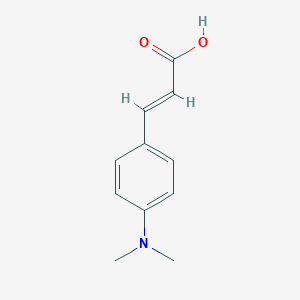

4-(二甲氨基)肉桂酸

描述

Synthesis Analysis

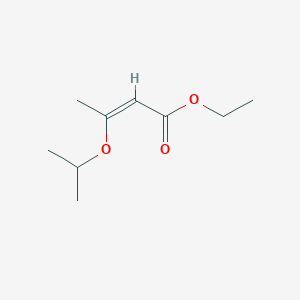

A novel approach to synthesizing cinnamic acids involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as reagents. This method has proven to yield cinnamic acids, including DMACA, in moderate to high yields through a reaction that takes place at reflux temperatures for several hours (Chiriac, Tanasă, & Onciu, 2005).

Molecular Structure Analysis

The molecular structure of DMACA facilitates a dual fluorescence in polar mediums, attributed to a delocalized excited state (DE) and twisted intramolecular charge transfer (TICT) state. This behavior is significantly influenced by the molecular geometry, especially the twist of the N(CH3)2 group, which affects the excited state dipole moments and the overall photophysics of the compound. Quantum chemical calculations support these findings, highlighting the importance of the twisted geometry in the photophysical properties of DMACA (Bangal & Chakravorti, 1998).

Chemical Reactions and Properties

DMACA participates in various chemical reactions, demonstrating its versatility as a functional molecule. It serves as a catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, showcasing its potential in synthesizing lactones under neutral conditions. The substrate structure significantly influences the outcomes of these reactions, suggesting the importance of molecular interactions and the catalytic mechanism proposed by the researchers (Meng, Liu, Liu, & Wang, 2015).

Physical Properties Analysis

The photophysics of DMACA is notably affected by its environment, as observed in studies involving its behavior in various solvents and micelle systems. The compound exhibits a change in fluorescence intensity upon binding in ionic micelles, with the nature of the specific hydrogen bonding interaction playing a crucial role in its photophysical properties. This behavior underscores the significance of environmental factors on the photophysical outcomes of DMACA, especially in terms of fluorescence emission yields (Singh & Mitra, 2011).

Chemical Properties Analysis

DMACA's chemical properties, such as its reactivity and interaction with proteins, have been extensively studied. The interaction with serum albumins through fluorescence spectroscopy has revealed insights into the binding mechanisms and thermodynamic parameters, indicating a strong affinity and specific binding sites on the proteins for DMACA. This interaction is primarily entropy-driven, suggesting spontaneous binding to the proteins and highlighting the compound's role in biological systems (Singh & Mitra, 2011).

科学研究应用

肽合成

4-(二甲氨基)肉桂酸用于肽合成 . 肽合成是有机化学中用来生产肽的过程,肽是有机化合物,由多个氨基酸通过酰胺键连接而成。

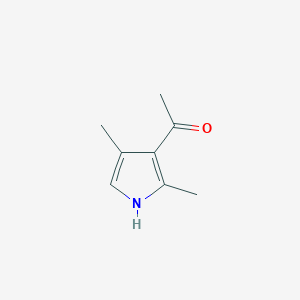

抗炎剂的开发

该化合物已被用于开发新型吡咯衍生物及其肉桂杂化物作为双重COX-2/LOX抑制剂 . 这些抑制剂可被认为是治疗炎症性疾病的传统非甾体抗炎药(tNSAIDs)和选择性COX-2抑制剂(coxibs)的安全替代品 .

无活性色氨酸酶和色氨酸酶的测定

4-(二甲氨基)肉桂酸是用于无活性色氨酸酶和色氨酸酶测定的试剂 . 这些酶参与氨基酸色氨酸的代谢。

原花青素的定量

它已被用于一种定量蔓越莓粉中原花青素的显色方法 . 原花青素是一类存在于多种植物中的多酚类化合物,以其抗氧化特性而闻名。

分子内电荷转移的研究

在不同的表面活性剂体系以及模型水溶性蛋白牛血清白蛋白(BSA)存在下,研究了分子内电荷转移(ICT)探针4-(二甲氨基)肉桂酸的受限光物理学 . 这项研究有助于了解该化合物在不同环境中的行为。

多靶点药物的开发

包括4-(二甲氨基)肉桂酸在内的吡咯和肉桂酸的杂化物已显示出有希望的体外LOX和COX-2抑制活性组合 . 因此,它们可以用作合成更有效多靶点药物的先导化合物 .

安全和危害

作用机制

- DMACA primarily interacts with proteins, specifically bovine serum albumin (BSA) , a model water-soluble protein. It binds to BSA in a hydrophobic pocket, affecting its structure and function .

- Additionally, DMACA can bind to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB) , leading to changes in fluorescence intensity due to intramolecular charge transfer (ICT) processes .

- DMACA’s interaction with its targets involves hydrogen bonding and specific binding sites. In SDS micelles, it enhances ICT fluorescence, while in non-ionic TritonX-100 (TX-100), it increases emission from locally excited (LE) states .

- The compound’s binding to BSA results in decreased ICT fluorescence due to probe burial in the protein’s hydrophobic pocket .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

属性

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1552-96-1 | |

| Record name | p-(Dimethylamino)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(dimethylamino)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

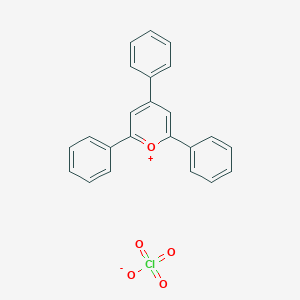

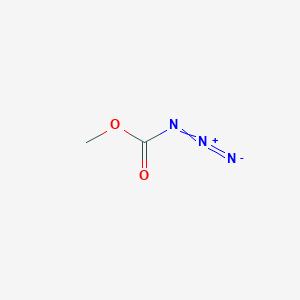

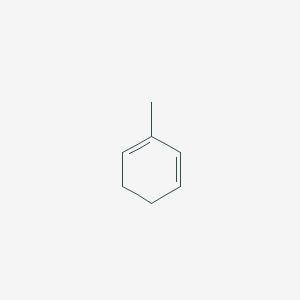

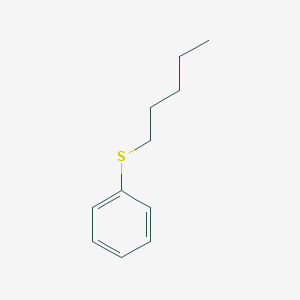

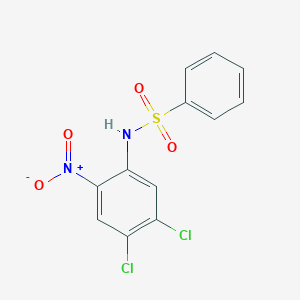

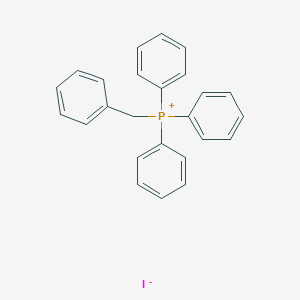

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Dimethylamino)cinnamic acid (DMACA) interact with biological systems and what are the downstream effects?

A: DMACA exhibits interesting interactions with proteins and surfactant systems. [, ] For instance, DMACA's fluorescence intensity increases when bound to ionic micelles like sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB), indicating a change in its photophysical properties upon binding. [] Conversely, in the presence of bovine serum albumin (BSA), DMACA's fluorescence is quenched, suggesting its confinement within the protein's hydrophobic pockets. [] Furthermore, the presence of hydrogen bonding, particularly at the nitrogen atom of DMACA, significantly influences its excited-state dynamics and spectral properties. [] This highlights the sensitivity of DMACA to its microenvironment and its potential as a probe for studying these interactions.

Q2: What is the structural characterization of DMACA, including its molecular formula, weight, and key spectroscopic data?

A: While the provided excerpts don't explicitly state the molecular formula and weight of DMACA, they heavily focus on its spectroscopic properties. The research emphasizes DMACA's intramolecular charge transfer (ICT) characteristics and the impact of its environment on its fluorescence emission. [, ] These studies primarily utilize UV-Vis absorption and fluorescence spectroscopy to investigate DMACA's behavior in various systems.

Q3: Can you elaborate on the structure-activity relationship (SAR) of DMACA and how modifications to its structure might impact its activity?

A: Although the provided excerpts don't delve into specific structural modifications of DMACA, they highlight the importance of the nitrogen atom and the carboxylic acid group in its interactions. [] For instance, hydrogen bonding at the nitrogen atom significantly alters DMACA's spectral properties and excited-state dynamics. [] This suggests that modifications to these functional groups could significantly impact DMACA's photophysical characteristics and, consequently, its interactions with biological systems. Further research exploring derivatives of DMACA with modifications at these sites would be valuable for understanding its SAR.

Q4: What are the potential applications of DMACA in biomarking or diagnostics, given its sensitivity to its microenvironment?

A: DMACA's sensitivity to its surroundings, especially its fluorescence response to different environments like micelles and proteins, hints at its potential as a probe in biological systems. [] Its ability to report on changes in polarity, hydrophobicity, and hydrogen bonding through its fluorescence emission makes it a promising candidate for developing fluorescent sensors. Further research could explore DMACA derivatives with enhanced sensitivity and specificity for targeting specific biological analytes or microenvironments.

Q5: Are there any studies on the toxicity and safety profile of DMACA?

A: While the provided research focuses on the photophysical properties and interactions of DMACA with biological model systems, [, ] it does not offer information on its toxicity or safety profile. Assessing the potential toxicity and long-term effects of DMACA is crucial before considering any biomedical applications. This would necessitate in-depth toxicological studies and investigation of its metabolic fate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。